molecular formula C14H18F3NO B4557388 N-(3,3-DIMETHYL-2-BUTANYL)-3-(TRIFLUOROMETHYL)BENZAMIDE

N-(3,3-DIMETHYL-2-BUTANYL)-3-(TRIFLUOROMETHYL)BENZAMIDE

Cat. No.: B4557388
M. Wt: 273.29 g/mol
InChI Key: YVAGRWOAXDHWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-DIMETHYL-2-BUTANYL)-3-(TRIFLUOROMETHYL)BENZAMIDE: is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzamide structure

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various chemical conditions.

Biology and Medicine:

  • Potential applications in drug design and development due to its unique structural features.
  • Investigated for its biological activity and potential therapeutic effects.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • May serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of N-(3,3-DIMETHYL-2-BUTANYL)-3-(TRIFLUOROMETHYL)BENZAMIDE typically involves the reaction of 3-(trifluoromethyl)benzoic acid with 3,3-dimethyl-2-butanamine under appropriate conditions.
  • Common reagents used in this synthesis include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-Dimethylaminopyridine).
  • The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods:

  • Industrial production may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
  • Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the amide or alkyl groups, under strong oxidizing conditions.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate or chromium trioxide.
  • Reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products:

  • Oxidation may yield carboxylic acids or ketones.
  • Reduction typically produces amines.
  • Substitution reactions can lead to various substituted benzamides depending on the nucleophile used.

Mechanism of Action

Molecular Targets and Pathways:

  • The exact mechanism of action would depend on the specific application and context in which the compound is used.
  • In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
  • The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity.

Comparison with Similar Compounds

    N-(3,3-DIMETHYL-2-BUTANYL)-3-METHYLBENZAMIDE: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(3,3-DIMETHYL-2-BUTANYL)-4-(TRIFLUOROMETHYL)BENZAMIDE: Similar structure but with the trifluoromethyl group at the para position.

    N-(3,3-DIMETHYL-2-BUTANYL)-3-(TRIFLUOROMETHYL)ANILINE: Similar structure but with an aniline group instead of a benzamide.

Uniqueness:

  • The presence of the trifluoromethyl group at the meta position provides unique electronic and steric properties.
  • This compound may exhibit different reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(3,3-dimethylbutan-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c1-9(13(2,3)4)18-12(19)10-6-5-7-11(8-10)14(15,16)17/h5-9H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAGRWOAXDHWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC(=O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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